A Technical Guide to the Physicochemical Properties of 2-Amino-6-(trifluoromethoxy)benzoic Acid: A Predictive and Methodological Approach
A Technical Guide to the Physicochemical Properties of 2-Amino-6-(trifluoromethoxy)benzoic Acid: A Predictive and Methodological Approach
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-amino-6-(trifluoromethoxy)benzoic acid. As a novel aromatic building block with significant potential in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application. In the absence of extensive published experimental data for this specific isomer, this document adopts a predictive and methodological framework. By leveraging data from structurally analogous compounds—including the parent anthranilic acid, the closely related 2-amino-6-(trifluoromethyl)benzoic acid, and other trifluoromethoxy-substituted aromatics—we project the expected properties of the title compound. More critically, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to generate validated data. The narrative emphasizes the causal relationships between molecular structure and physical behavior, providing insights essential for drug development professionals and synthetic chemists.
Introduction: Strategic Importance and Analytical Rationale
The strategic incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) group, is a cornerstone of modern drug design. The -OCF3 group is a fascinating lipophilic hydrogen bond acceptor that can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity. 2-Amino-6-(trifluoromethoxy)benzoic acid combines this powerful functional group with the versatile anthranilic acid scaffold, presenting a unique building block for the synthesis of novel heterocycles, kinase inhibitors, and other targeted therapeutics.
The precise arrangement of the amino, carboxylic acid, and trifluoromethoxy groups at positions 2, 1, and 6, respectively, creates significant steric and electronic interplay. This substitution pattern is expected to profoundly influence the compound's fundamental physicochemical properties, which in turn govern its behavior in both synthetic and biological systems. Properties such as solubility, acidity (pKa), and lipophilicity (logP) are critical determinants of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Given the nascent state of research on this specific molecule, this guide serves as both a predictive reference and a practical manual for its complete physicochemical characterization.
Molecular Structure and Predicted Core Properties
The foundational step in characterizing any chemical entity is an analysis of its structure. The arrangement of functional groups in 2-amino-6-(trifluoromethoxy)benzoic acid dictates its reactivity, polarity, and intermolecular interactions.
Caption: Chemical structure of 2-amino-6-(trifluoromethoxy)benzoic acid.
Structural Insights:
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Ortho-Substitution: The presence of bulky groups (-NH2 and -OCF3) flanking the carboxylic acid creates significant steric hindrance. This can influence the planarity of the carboxyl group relative to the aromatic ring, potentially affecting crystal packing and reactivity.
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Electronic Effects: The trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect, transmitted through the aromatic ring, will increase the acidity of the carboxylic acid (lowering its pKa) and decrease the basicity of the amino group (lowering its pKa).
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Intramolecular Hydrogen Bonding: A potential hydrogen bond can form between the amino group's hydrogen and the carbonyl oxygen of the carboxylic acid, a common feature in anthranilic acids. This interaction can influence conformation and spectroscopic properties.
Table 1: Predicted and Comparative Molecular Properties
| Property | 2-Amino-6-(trifluoromethoxy)benzoic acid (Predicted) | 2-Amino-6-(trifluoromethyl)benzoic acid[1] | Anthranilic Acid (Parent)[2] |
| CAS Number | Not available | 314-46-5 | 118-92-3 |
| Molecular Formula | C8H6F3NO3 | C8H6F3NO2 | C7H7NO2 |
| Molecular Weight | 221.14 g/mol | 205.14 g/mol | 137.14 g/mol |
| Appearance | Predicted: White to off-white solid | Solid | White crystalline solid |
| Melting Point | Predicted: >150 °C (elevated due to polar groups) | >202 °C (sublimes)[3] | 144-148 °C |
Core Physicochemical Properties: A Methodological Framework
This section outlines the importance of key physicochemical parameters and provides robust protocols for their determination.
Caption: High-level workflow for compound characterization.
Melting Point and Thermal Analysis
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Scientific Importance: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound. Thermal analysis by Differential Scanning Calorimetry (DSC) provides more detailed information on purity, polymorphism, and decomposition temperature.
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Predicted Behavior: Due to the presence of polar functional groups capable of hydrogen bonding (carboxylic acid, amine), a relatively high melting point is expected, likely higher than that of anthranilic acid. The value for the analogous 2-amino-6-(trifluoromethyl)benzoic acid is reported as >202 °C with sublimation[3].
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Experimental Protocol: Differential Scanning Calorimetry (DSC)
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Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards for temperature and enthalpy.
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Sample Preparation: Accurately weigh 1-3 mg of the dried compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.
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Analysis Program: Place both pans into the DSC cell. Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 250 °C) at a controlled rate of 10 °C/min under a nitrogen purge (50 mL/min).
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Data Interpretation: The onset of the endothermic peak in the heat flow curve represents the melting point. The peak's sharpness correlates with purity. The area under the peak corresponds to the heat of fusion.
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Acid Dissociation Constant (pKa)
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Scientific Importance: The pKa values of the acidic (carboxylic acid) and basic (amino) groups dictate the compound's ionization state at different pH levels. This is a crucial parameter for predicting solubility, permeability across biological membranes, and receptor binding interactions.
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Predicted Behavior:
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Carboxylic Acid (pKa1): The strong electron-withdrawing effect of the ortho -OCF3 group will significantly stabilize the carboxylate anion, making the carboxylic acid more acidic than that of benzoic acid (pKa ≈ 4.2) and anthranilic acid (pKa ≈ 4.95). The predicted pKa1 will likely be in the range of 2.5-3.5.
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Ammonium (pKa2): The same electron-withdrawing effect will decrease the electron density on the nitrogen atom, making the amino group less basic than in anthranilic acid (pKa ≈ 2.05). The pKa of the conjugate acid is expected to be lower, likely <1.0.
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Experimental Protocol: Potentiometric Titration
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System Setup: Use a calibrated pH meter with a glass electrode and an automated titrator.
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Sample Preparation: Accurately prepare a ~10 mM solution of the compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility. Record the exact concentration.
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Titration (Acidic pKa): Titrate the solution with a standardized solution of 0.1 M NaOH. Record the pH as a function of the volume of titrant added.
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Titration (Basic pKa): Titrate a separate sample with a standardized solution of 0.1 M HCl.
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Data Analysis: Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point. For more accurate results, use derivative plots (dpH/dV) to precisely locate the equivalence point(s) and calculate the pKa using appropriate software.
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Lipophilicity (LogP / LogD)
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Scientific Importance: The partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) measure a compound's lipophilicity. This parameter is fundamental to predicting oral absorption, membrane permeability, and potential for non-specific binding.
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Predicted Behavior: The trifluoromethoxy group is known to be highly lipophilic, significantly more so than a methoxy group. Therefore, the LogP of the title compound is expected to be substantially higher than that of anthranilic acid (LogP ≈ 1.2).
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Experimental Protocol: Shake-Flask Method (OECD 107)
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Phase Preparation: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD measurement).
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Sample Preparation: Dissolve a known amount of the compound in the n-octanol phase to a concentration of ~1 mg/mL.
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Partitioning: Combine 5 mL of the n-octanol solution with 5 mL of the aqueous buffer in a screw-cap vial. Agitate the vial at a constant temperature (25 °C) for 24 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.
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Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated UV-Vis spectrophotometry or HPLC-UV method.
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Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).
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Aqueous Solubility
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Scientific Importance: Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.
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Predicted Behavior: The compound possesses both a highly polar, ionizable zwitterionic character (from the -COOH and -NH2 groups) and a lipophilic -OCF3 group. Solubility will be highly pH-dependent. It is expected to be lowest near its isoelectric point and increase significantly at pH values above the carboxylic pKa (forming the soluble carboxylate) and below the ammonium pKa (forming the soluble ammonium salt).
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Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure the solution reaches equilibrium with the solid.
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Sample Processing: After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
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Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve. The measured concentration is the thermodynamic solubility at that specific pH.
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Spectroscopic Characterization Workflow
Structural confirmation and purity assessment are non-negotiable. A multi-technique spectroscopic approach is required for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: Provides definitive structural information by mapping the carbon-hydrogen framework and detecting the fluorine atoms.
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¹H NMR:
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Aromatic Protons: Expect three signals in the aromatic region (approx. 6.5-8.0 ppm), likely showing complex coupling patterns (doublet of doublets, triplets).
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Amine (NH2) Protons: A broad singlet, which is exchangeable with D2O. Its chemical shift will be concentration and solvent dependent.
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Carboxylic Acid (COOH) Proton: A very broad singlet at low field (>10 ppm), also exchangeable with D2O.
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¹⁹F NMR:
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Causality: This experiment is essential. The trifluoromethoxy group should give a sharp singlet, confirming its presence and chemical environment. Its chemical shift provides a unique signature.
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¹³C NMR:
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Aromatic Carbons: Expect 6 distinct signals for the aromatic carbons. The carbon attached to the -OCF3 group will show a characteristic quartet due to coupling with the three fluorine atoms.
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Carbonyl Carbon: A signal around 165-175 ppm.
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Infrared (IR) Spectroscopy
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Purpose: To identify the key functional groups present in the molecule.
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Predicted Absorptions:
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[4]
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N-H Stretch (Amine): Two sharp-to-medium peaks around 3300-3500 cm⁻¹.
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C=O Stretch (Carbonyl): A strong, sharp absorption around 1680-1710 cm⁻¹.[4]
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C-F Stretches (-OCF3): Strong, characteristic absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.
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Aromatic C=C Stretches: Medium peaks around 1500-1600 cm⁻¹.[5]
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Mass Spectrometry (MS)
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Purpose: To confirm the molecular weight and provide information on fragmentation patterns for structural elucidation.
-
Predicted Behavior:
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Molecular Ion (M+): In high-resolution mass spectrometry (HRMS), the measured mass should correspond to the calculated exact mass of 221.0272 (for C8H6F3NO3).
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Fragmentation: Expect a characteristic loss of CO2 (44 Da) from the molecular ion, a common fragmentation pathway for benzoic acids.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-amino-6-(trifluoromethoxy)benzoic acid is not available, prudent safety measures should be adopted based on analogous compounds.
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Hazards: Based on data for 2-amino-6-(trifluoromethyl)benzoic acid, the compound should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
2-Amino-6-(trifluoromethoxy)benzoic acid is a compound of high interest with a predictable but unconfirmed physicochemical profile. This guide establishes that the molecule is likely a relatively high-melting solid with a strongly acidic carboxylic acid function, a weakly basic amine, and significant lipophilicity. Its solubility is expected to be highly pH-dependent. The true value of this guide lies in the detailed, actionable protocols provided. By following these methodologies, researchers can confidently and accurately determine the empirical data required to unlock the full potential of this promising chemical entity in drug discovery and materials science, transforming predictive insights into validated knowledge.
References
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Oakwood Chemical. 2-Amino-6-trifluoromethylbenzoic acid. Retrieved from [Link]
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ResearchGate. (2022). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. Request PDF. Retrieved from [Link]
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Organic Syntheses. 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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PubMed. (1985). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. Retrieved from [Link]
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Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)
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U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. Retrieved from [Link]
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Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]
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NIST WebBook. Benzoic acid, 2-amino-. Retrieved from [Link]
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